molecular formula C29H34N4O4 B11617053 ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11617053
M. Wt: 502.6 g/mol
InChI Key: JPIZQUSOEHLAMK-UHFFFAOYSA-N
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Description

The compound ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the "target compound") is a tetrahydropyrimidine derivative with a pyrazole substituent. Key characteristics include:

  • Molecular Formula: C₂₉H₃₄N₄O₄
  • Molecular Weight: 502.61 g/mol
  • logP: 5.55 (indicative of high lipophilicity)
  • Stereochemistry: Racemic mixture .
  • Structural Features: A pyrazole ring substituted with a 3-methyl-4-(3-methylbutoxy)phenyl group and a phenyl ring. A tetrahydropyrimidine core with a 6-methyl group and an ethyl carboxylate ester. Hydrogen bond acceptors (7) and donors (2), contributing to moderate solubility (polar surface area: 78.58 Ų) .

Properties

Molecular Formula

C29H34N4O4

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 6-methyl-4-[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C29H34N4O4/c1-6-36-28(34)25-20(5)30-29(35)31-27(25)23-17-33(22-10-8-7-9-11-22)32-26(23)21-12-13-24(19(4)16-21)37-15-14-18(2)3/h7-13,16-18,27H,6,14-15H2,1-5H3,(H2,30,31,35)

InChI Key

JPIZQUSOEHLAMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction as the key step. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions typically include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps include the preparation of intermediate compounds through various organic reactions such as alkylation, acylation, and cyclization. The final step involves the esterification of the intermediate compound to yield the desired product. The process is optimized for high yield and purity, and may involve the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the type of reaction, but typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name/ID Molecular Formula Molecular Weight logP Key Substituents Notable Properties
Target Compound C₂₉H₃₄N₄O₄ 502.61 5.55 3-Methylbutoxyphenyl, phenylpyrazole High lipophilicity; racemic mixture; moderate H-bonding capacity.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate C₂₀H₂₁ClN₄O₃ 400.86 ~4.8 Chloro, methylphenylpyrazole Antibacterial, anti-tuberculosis activity; crystallizes in monoclinic system.
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate C₂₄H₂₃N₅O₂S 453.54 ~5.1 Thioxo group, diphenylpyrazole Enhanced sulfur-mediated interactions; potential kinase inhibition.
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-tetrahydropyrimidine-5-carboxylate C₁₈H₁₈N₂O₅ 342.35 ~3.2 Chromen-3-yl group Lower logP due to polar chromenone moiety; fluorescent properties.
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate C₁₅H₁₇FN₂O₃ 292.31 ~2.8 4-Fluorophenyl Improved solubility; used as precursor for hydrazide derivatives.
Key Observations:
  • Steric Effects : The 3-methylbutoxy group in the target compound introduces steric bulk, which may hinder binding in certain biological targets compared to smaller substituents (e.g., chloro ).
  • Hydrogen Bonding: The target’s 7 H-bond acceptors and 2 donors contrast with thioxo-containing analogs , which may exhibit stronger sulfur-mediated interactions.

Hydrogen Bonding and Supramolecular Interactions

The target compound’s H-bonding profile (7 acceptors, 2 donors) suggests moderate participation in molecular recognition processes. In contrast:

  • Chromenone Derivative : The ketone and ether groups enhance H-bonding networks, influencing crystal packing and stability .

Biological Activity

Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 4678-1508) is a complex organic compound belonging to the class of pyrazole derivatives. Its unique molecular structure suggests potential biological activities that can be harnessed in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C28H32N4O4C_{28}H_{32}N_{4}O_{4}, and it features a tetrahydropyrimidine ring with various substituents that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrazole ring and various functional groups allows for modulation of cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Anticancer Properties : Studies suggest that pyrazole derivatives can demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : The compound's structure may allow it to interact with microbial enzymes or receptors, leading to potential antibacterial or antifungal effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundFindings
4678-1508Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
Pyrazole DerivativeShowed anti-inflammatory activity in murine models by reducing TNF-alpha levels.
Tetrahydropyrimidine AnalogExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study focusing on the anticancer properties of similar tetrahydropyrimidine derivatives revealed that these compounds can inhibit tumor growth in vitro and in vivo. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Anti-inflammatory Mechanisms

Research has indicated that certain pyrazole derivatives can modulate the NF-kB pathway, leading to decreased expression of inflammatory mediators such as IL-6 and COX-2. This suggests potential therapeutic applications in chronic inflammatory diseases.

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related compounds found that they could effectively inhibit bacterial growth by disrupting cell wall synthesis and function. This highlights their potential as lead compounds for developing new antibiotics.

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